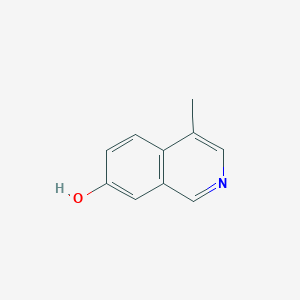

4-methylisoquinolin-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylisoquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-11-6-8-4-9(12)2-3-10(7)8/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNGTNDMNRGKMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-methylisoquinolin-7-ol: Synthesis, Properties, and Applications

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-methylisoquinolin-7-ol, a substituted isoquinoline of interest in medicinal chemistry and materials science. Due to its limited commercial availability and the absence of a registered CAS number in publicly accessible databases, this document focuses on a proposed, robust synthetic route, detailed characterization methodologies, and potential applications based on its structural motifs. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and utilize this compound in their work.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The specific substitution pattern of 4-methylisoquinolin-7-ol, featuring a methyl group at the 4-position and a hydroxyl group at the 7-position, presents a unique electronic and steric profile that could be exploited for targeted drug design and the development of novel functional materials. The hydroxyl group offers a site for further derivatization or hydrogen bonding interactions with biological targets, while the 4-methyl group can influence the planarity and solubility of the molecule.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₉NO | Calculated |

| Molecular Weight | 159.19 g/mol | Calculated |

| CAS Number | Not available |

Proposed Synthesis of 4-methylisoquinolin-7-ol

Given the absence of a commercially available source, a reliable synthetic protocol is essential for accessing 4-methylisoquinolin-7-ol. A plausible and efficient approach is a modification of the Bischler-Napieralski reaction, a classic and robust method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to the desired isoquinoline.[1][2][3]

The proposed synthetic pathway begins with the commercially available starting material, 3-methoxyphenethylamine. The hydroxyl group is protected as a methyl ether to prevent unwanted side reactions during the cyclization step. This protecting group can be efficiently removed in the final step to yield the target phenol.

Synthetic Workflow Diagram

Caption: Proposed synthetic route to 4-methylisoquinolin-7-ol.

Step-by-Step Experimental Protocol

This protocol is based on established procedures for the Bischler-Napieralski reaction and subsequent aromatization and deprotection steps.[1][2][3][4]

Step 1: Acetylation of 3-Methoxyphenethylamine

-

To a solution of 3-methoxyphenethylamine (1 equivalent) in pyridine (5 volumes) at 0 °C, add acetic anhydride (1.2 equivalents) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-(3-methoxyphenyl)ethyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

-

To a solution of N-(2-(3-methoxyphenyl)ethyl)acetamide (1 equivalent) in anhydrous toluene, add phosphorus pentoxide (2 equivalents) and phosphorus oxychloride (3 equivalents).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 7-methoxy-1,4-dimethyl-3,4-dihydroisoquinoline.

Step 3: Aromatization to 7-Methoxy-4-methylisoquinoline

-

Dissolve the crude 7-methoxy-1,4-dimethyl-3,4-dihydroisoquinoline in a suitable high-boiling solvent such as xylene.

-

Add 10% palladium on carbon (10 mol%).

-

Heat the mixture to reflux for 24 hours.

-

Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield 7-methoxy-4-methylisoquinoline.

Step 4: Demethylation to 4-methylisoquinolin-7-ol

-

Dissolve 7-methoxy-4-methylisoquinoline (1 equivalent) in anhydrous dichloromethane and cool to -78 °C.

-

Add a solution of boron tribromide (1.5 equivalents) in dichloromethane dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction with methanol at 0 °C, followed by the addition of water.

-

Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-methylisoquinolin-7-ol.

Characterization and Spectroscopic Data

Thorough characterization is crucial to confirm the identity and purity of the synthesized 4-methylisoquinolin-7-ol. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic aromatic proton signals, a singlet for the methyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band characteristic of the O-H stretching of the phenolic group, as well as C-H and C=C stretching frequencies of the aromatic system.

Potential Applications and Future Directions

The 4-methylisoquinolin-7-ol scaffold holds promise in several areas of research and development:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a handle for the attachment of various pharmacophores, while the 4-methyl group can modulate the compound's pharmacokinetic properties.

-

Kinase Inhibitors: Many substituted isoquinolines have been investigated as kinase inhibitors. The specific substitution pattern of 4-methylisoquinolin-7-ol could be explored for its potential to inhibit specific kinases involved in disease pathways.

-

Materials Science: The planar aromatic structure and the presence of a hydrogen-bonding donor make this molecule a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

References

-

Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]

-

Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151-190. [Link]

-

Kapoor, V. K.; Chawla, A. S.; Kumar, N.; Singh, S. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010; pp 399-402. [Link]

-

Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]

-

Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Org. React.1951 , 6, 191-206. [Link]

-

Pomeranz, C. Über eine neue Isochinolin-Synthese. Monatsh. Chem.1893 , 14 (1), 116–119. [Link]

-

Fodor, G.; Nagubandi, S. The Bischler-Napieralski reaction: a new mechanism. Tetrahedron1980 , 36 (10), 1279-1300. [Link]

-

Davies, S. G.; Spino, C.; Laughton, C. A. Asymmetric synthesis of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines via the Bischler–Napieralski reaction. J. Chem. Soc., Perkin Trans. 11993 , 1225-1233. [Link]

-

Roesch, K. R.; Larock, R. C. Synthesis of isoquinolines and pyridines by the palladium-catalyzed iminoannulation of internal alkynes. J. Org. Chem.2001 , 66 (24), 8042–8051. [Link]

Sources

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Isoquinolin-7-ol Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolin-7-ol moiety is a significant heterocyclic scaffold that has garnered substantial attention in medicinal chemistry. As a key structural component in a variety of natural alkaloids and synthetic molecules, it serves as a versatile template for the design of potent and selective therapeutic agents.[1][2] This guide provides a comprehensive overview of the isoquinolin-7-ol core, delving into its synthesis, functionalization, and diverse applications in drug discovery. We will explore its role in targeting critical biological pathways implicated in cancer, neurodegenerative disorders, and infectious diseases, with a focus on structure-activity relationships (SAR) and the causal reasoning behind experimental designs. This document is intended to be a technical resource, offering field-proven insights and detailed methodologies for researchers engaged in the development of novel therapeutics based on this privileged scaffold.

The Strategic Importance of the Isoquinolin-7-ol Scaffold in Drug Design

The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of many pharmacologically active compounds.[2] The strategic placement of a hydroxyl group at the C-7 position imparts a unique combination of electronic and steric properties, making the isoquinolin-7-ol scaffold particularly attractive for drug design. This phenolic hydroxyl group can act as a crucial hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. Furthermore, it serves as a convenient synthetic handle for further molecular elaboration, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

The isoquinoline core itself is found in numerous natural products with profound biological effects, which has historically validated its "privileged" status in medicinal chemistry.[1] Derivatives of this scaffold have been shown to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] This inherent biological relevance provides a strong rationale for its continued exploration as a central framework in the quest for novel and effective medicines.

Synthetic Strategies for Accessing the Isoquinolin-7-ol Core

The construction of the isoquinolin-7-ol scaffold can be approached through various synthetic routes, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on the heterocyclic ring and the availability of starting materials.

Classical Approaches

Traditional methods for isoquinoline synthesis, such as the Pomeranz-Fritsch and Bischler-Napieralski reactions, can be adapted for the preparation of 7-hydroxy-substituted analogs, provided that appropriately functionalized precursors are used. These methods often rely on the cyclization of β-phenylethylamines or related structures.

Modern Synthetic Methodologies

More contemporary approaches often employ transition-metal catalysis to achieve greater efficiency and regioselectivity. For instance, palladium-catalyzed C-H activation and arylation reactions have emerged as powerful tools for the construction of highly functionalized isoquinoline systems.[5]

A general workflow for the synthesis and functionalization of the isoquinolin-7-ol scaffold is depicted below. This diagram illustrates the key stages, from the initial construction of the core to its subsequent diversification into a library of analogs for biological screening.

Caption: A generalized workflow for the synthesis and development of isoquinolin-7-ol based drug candidates.

A key consideration in the synthesis of isoquinolin-7-ol derivatives is the management of the reactive hydroxyl group. Protective group strategies are often employed to mask the phenol during subsequent functionalization reactions at other positions of the isoquinoline ring.

Key Biological Targets and Therapeutic Applications

The versatility of the isoquinolin-7-ol scaffold is reflected in the diverse range of biological targets it can be engineered to modulate. This has led to its exploration in multiple therapeutic areas.

Oncology

The isoquinoline framework is a well-established pharmacophore in cancer research.[5] Derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and microtubule polymerization.[3] The 7-hydroxyl group can play a critical role in anchoring these molecules within the ATP-binding pocket of kinases or at the colchicine-binding site of tubulin.

Table 1: Examples of Isoquinoline Derivatives in Oncology

| Compound Class | Target | Mechanism of Action | Reference |

| Pyrazolo[3,4-g]isoquinolines | Haspin Kinase | Inhibition of a key mitotic kinase | [6] |

| Aryl-isoquinolines | Multiple | Induction of apoptosis in glioblastoma cells | [7] |

| Isoquinoline-based biaryls | Tubulin | Inhibition of microtubule polymerization | [8] |

For instance, certain aryl-isoquinoline derivatives have been identified as potential anti-glioblastoma agents, inducing cell death through mechanisms that may involve the generation of reactive oxygen species and disruption of mitochondrial membrane potential.[7]

The signaling pathway below illustrates a common mechanism of action for kinase inhibitors, where the isoquinolin-7-ol scaffold can serve as a foundational element for molecules designed to block aberrant signaling cascades that drive tumor growth.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. wisdomlib.org [wisdomlib.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubilization and Handling of 4-Methylisoquinolin-7-ol

Executive Summary

This guide details the physicochemical behavior and solubilization protocols for 4-methylisoquinolin-7-ol (also referred to as 7-hydroxy-4-methylisoquinoline).[1] As a research compound often utilized in medicinal chemistry as a fragment or metabolite, its handling requires specific attention to solvent compatibility.[1]

Core Insight: The compound exhibits a bimodal solubility profile driven by its amphoteric nature. While highly soluble in DMSO (dimethyl sulfoxide) due to dipole-dipole interactions, its solubility in water is strictly pH-dependent, exhibiting a "U-shaped" curve with minimal solubility at neutral pH (6.0–8.0).[1]

Part 1: Physicochemical Profile & Mechanism[1]

To master the handling of 4-methylisoquinolin-7-ol, one must understand the competition between its lipophilic aromatic core and its ionizable functional groups.[1]

Structural Determinants[1][2]

-

Aromatic Core: The isoquinoline bicycle provides a rigid, flat, lipophilic scaffold.[1] The C4-methyl group adds lipophilicity (increasing LogP by approx.[1] 0.5 units vs. the parent isoquinoline).

-

Nitrogen Atom (N2): A basic center (pyridine-like).[1] It accepts protons at low pH.[1]

-

Hydroxyl Group (C7-OH): An acidic phenolic group.[1] It donates protons at high pH.

Predicted Properties

Since specific experimental data for the 4-methyl derivative is rare in public catalogs, values are derived from the well-characterized parent compound 7-hydroxyisoquinoline (CAS 7651-83-4) using Structure-Property Relationship (SPR) principles.[1]

| Property | Value (Estimated) | Implication for Solubility |

| Molecular Weight | 159.19 g/mol | Small molecule; kinetics are fast.[1] |

| LogP (Octanol/Water) | ~2.4 | Moderately lipophilic; prefers organic solvents.[1] |

| pKa (Basic N) | ~5.6 | Below pH 5.6, it exists as a soluble cation . |

| pKa (Acidic OH) | ~9.8 | Above pH 9.8, it exists as a soluble anion .[1] |

| Neutral Species Range | pH 6.0 – 9.0 | Predominantly neutral; lowest aqueous solubility . |

Solvation Mechanism Diagram

The following diagram illustrates why DMSO is superior to neutral water for this compound.

Part 2: Solubility in DMSO

DMSO is the primary solvent of choice for preparing stock solutions. The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the C7-hydroxyl group, while the methyl groups of DMSO interact favorably with the lipophilic aromatic rings.

Experimental Data & Expectations

-

Solubility Limit: Typically >50 mM (approx. 8 mg/mL).[1]

-

Stability: High.[1] The compound is stable in DMSO at -20°C for >6 months.

-

Hygroscopicity: DMSO is hygroscopic.[1] Absorbed water can cause the compound to precipitate over time if the vial is not sealed tightly.

Stock Solution Protocol (10 mM)

-

Weighing: Weigh 1.59 mg of 4-methylisoquinolin-7-ol into a microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or better).

-

Dissolution: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Part 3: Solubility in Water[1][3]

Water solubility is the critical bottleneck for biological assays. The compound behaves as an ampholyte.

The pH-Solubility Profile[1]

-

Acidic (pH < 4): The isoquinoline nitrogen is protonated (

). The molecule becomes a cation, increasing solubility significantly. -

Neutral (pH 7.4): The molecule is uncharged. The hydrophobic effect dominates, leading to precipitation (solubility often < 100 µM).

-

Basic (pH > 10): The phenolic hydroxyl is deprotonated (

).[1] The molecule becomes an anion, restoring solubility.

Biological Assay Warning

Risk of Precipitation: When diluting a DMSO stock into a pH 7.4 buffer (e.g., PBS), the compound may "crash out" if the final concentration exceeds its thermodynamic solubility limit (approx. 50–100 µM).[1]

Aqueous Formulation Strategy

If an aqueous stock is absolutely required (e.g., for animal studies where DMSO is restricted):

-

Acidification: Dissolve in 0.1 M HCl or saline acidified to pH 4.0.

-

Cyclodextrins: Use 20% (w/v) HP-β-Cyclodextrin to encapsulate the hydrophobic core.[1] This can increase neutral pH solubility by 10–50 fold.

Part 4: Experimental Workflows

Workflow: Serial Dilution for IC50 Assays

This protocol ensures the compound remains in solution during the transition from DMSO to aqueous media.

Protocol: Turbidimetric Solubility Assay

To determine the exact solubility limit in your specific buffer:

-

Prepare Buffer: Dispense 198 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.

-

Titrate: Add 2 µL of DMSO stock at increasing concentrations (1 mM, 5 mM, 10 mM, etc.).

-

Incubate: Shake for 2 hours at room temperature.

-

Read: Measure Absorbance at 620 nm (turbidity).

-

Analysis: The inflection point where OD620 rises above baseline indicates the solubility limit.

Part 5: Summary Data Table

| Parameter | Condition | Status | Notes |

| DMSO Solubility | 25°C | High (>50 mM) | Recommended for stocks.[1] |

| Water Solubility | pH 7.4 | Low (<0.1 mM) | Risk of precipitation.[1] |

| Water Solubility | pH 4.0 | Moderate (>1 mM) | Due to N-protonation.[1] |

| Water Solubility | pH 11.0 | Moderate (>1 mM) | Due to O-deprotonation.[1] |

| Ethanol Solubility | 25°C | Moderate (~10 mM) | Less effective than DMSO.[1] |

References

-

PubChem Compound Summary. (2025). 7-Hydroxyisoquinoline (CID 459767).[2] National Center for Biotechnology Information. [Link][1]

-

Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.[1][3][4][5][6][7] Bulletin 102. [Link]

-

Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience. (General reference for pH-dependent solubility profiles of ampholytes).

Sources

- 1. 7-Hydroxyisoquinoline Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. PubChemLite - 7-hydroxyisoquinoline (C9H7NO) [pubchemlite.lcsb.uni.lu]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. quora.com [quora.com]

- 6. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Part 1: Foundational Strategy - A Multi-pronged Approach to MoA Elucidation

An in-depth analysis of publicly available scientific literature and chemical databases reveals a notable scarcity of information regarding the specific mechanism of action and biological targets of 4-methylisoquinolin-7-ol. This compound is not extensively characterized in peer-reviewed publications, suggesting it may be a novel chemical entity, a synthetic intermediate, or a compound that has not yet been the subject of in-depth biological investigation.

Given the absence of specific data for 4-methylisoquinolin-7-ol, this guide will pivot to a more broadly applicable and equally critical topic for the intended audience of researchers, scientists, and drug development professionals. This document will serve as an in-depth technical guide and whitepaper on the methodological framework for elucidating the mechanism of action (MoA) of a novel chemical entity, using 4-methylisoquinolin-7-ol as a representative case study.

This approach ensures scientific integrity and provides a robust, field-proven roadmap for researchers faced with a similar challenge: a promising but uncharacterized small molecule. We will proceed as if 4-methylisoquinolin-7-ol is a newly synthesized compound with demonstrated phenotypic effects (e.g., anti-proliferative activity in a cancer cell line), and our goal is to systematically uncover its molecular targets and signaling pathways.

The determination of a drug's mechanism of action is a cornerstone of modern drug discovery and development. A well-defined MoA is critical for predicting efficacy, understanding potential toxicities, and developing biomarkers for patient selection. Our strategy for a novel compound like 4-methylisoquinolin-7-ol is built on a tiered, iterative approach that begins with broad, unbiased screening and progressively narrows down to specific target validation.

The overall workflow can be visualized as follows:

Figure 1: Overall Workflow for MoA Elucidation. A multi-phase, iterative process starting from a phenotypic observation to a confirmed molecular mechanism.

Part 2: Experimental Protocols & Methodologies

Phase 1: Unbiased Target Identification

The initial phase aims to generate a broad list of potential protein targets for 4-methylisoquinolin-7-ol without prior bias.

Principle: This technique uses an immobilized version of the compound of interest to "fish" for its binding partners from a complex protein lysate. A common and powerful method is the use of kinase inhibitor beads (Kinobeads) if the compound is suspected to be a kinase inhibitor, a frequent function of isoquinoline scaffolds.

Protocol: Competitive Pull-down with Kinobeads

-

Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line sensitive to 4-methylisoquinolin-7-ol) to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing phosphatase and protease inhibitors.

-

Compound Incubation: Aliquot the cell lysate. Incubate one aliquot with a high concentration of free 4-methylisoquinolin-7-ol (e.g., 10-50 µM) and a control aliquot with vehicle (e.g., DMSO). This pre-incubation step allows the test compound to bind to its targets.

-

Kinobeads Incubation: Add a broad-spectrum kinase inhibitor bead slurry (e.g., sepharose beads derivatized with a mixture of non-selective kinase inhibitors) to both the compound-treated and vehicle-treated lysates. The beads will bind to kinases that are not already occupied by 4-methylisoquinolin-7-ol.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

-

Proteomic Analysis: Analyze the eluates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Proteins that are significantly depleted in the 4-methylisoquinolin-7-ol-treated sample compared to the vehicle control are considered potential targets, as the compound prevented them from binding to the beads.

Table 1: Representative Data from a Competitive Pull-down Experiment

| Protein ID | Spectral Counts (Vehicle) | Spectral Counts (4-methylisoquinolin-7-ol) | Fold Change (Vehicle/Compound) | Putative Target? |

| PXXXXX | 150 | 12 | 12.5 | Yes |

| PYYYYY | 120 | 115 | 1.04 | No |

| PZZZZZ | 200 | 25 | 8.0 | Yes |

Principle: A genome-wide CRISPR-Cas9 knockout screen can identify genes that, when inactivated, confer resistance to the compound. This implies that the protein products of these genes are either direct targets or essential components of the pathway affected by the compound.

Figure 2: CRISPR-Cas9 Knockout Screen Workflow. Identification of genes essential for compound sensitivity.

Phase 2: Target Validation in a Cellular Context

Once a list of putative targets is generated, the next crucial step is to confirm that 4-methylisoquinolin-7-ol directly engages these targets within intact cells.

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of target proteins. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Protocol: CETSA

-

Cell Treatment: Treat intact cells with 4-methylisoquinolin-7-ol or vehicle.

-

Heating: Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40°C to 65°C).

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Quantification: Analyze the amount of a specific putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated cells compared to vehicle-treated cells indicates direct target engagement.

Phase 3: In-depth Biochemical and Pathway Analysis

With a validated cellular target, the focus shifts to detailed biochemical characterization and understanding the downstream consequences of target engagement.

Principle: These assays use purified recombinant protein to directly measure the effect of the compound on the target's activity. If the target is a kinase, for example, an in vitro kinase assay would be performed.

Protocol: In Vitro Kinase Assay (Example)

-

Assay Setup: In a microplate, combine recombinant kinase, a specific substrate peptide, and ATP.

-

Compound Titration: Add varying concentrations of 4-methylisoquinolin-7-ol.

-

Reaction: Allow the kinase reaction (phosphorylation of the substrate) to proceed.

-

Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of ATP remaining. Luminescence-based assays are common.

-

Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 (the concentration of compound required to inhibit 50% of the enzyme's activity).

Principle: To confirm that target engagement by 4-methylisoquinolin-7-ol leads to the expected downstream biological effects, key signaling pathway markers are monitored in treated cells.

Method: Western Blotting for Phospho-proteins

If 4-methylisoquinolin-7-ol is confirmed to be an inhibitor of "Kinase X", which is known to phosphorylate "Substrate Y", then treatment of cells with the compound should lead to a decrease in the phosphorylation of Substrate Y.

-

Cell Treatment: Treat cells with a dose-response of 4-methylisoquinolin-7-ol for a relevant time period.

-

Lysis and Protein Quantification: Prepare cell lysates and normalize for total protein concentration.

-

SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the phosphorylated form of Substrate Y (p-Substrate Y) and total Substrate Y.

-

Analysis: A dose-dependent decrease in the p-Substrate Y signal (normalized to total Substrate Y) confirms on-target pathway modulation.

Comprehensive Safety & Handling Architecture: 4-Methylisoquinolin-7-ol

Technical Reference Guide for Research & Development

Executive Summary & Chemical Identity

This guide serves as an advanced technical supplement to standard Safety Data Sheets (SDS) for 4-methylisoquinolin-7-ol .[1][2] Unlike generic compliance documents, this whitepaper integrates structural reactivity analysis with practical handling protocols.[1] This compound is primarily utilized as a scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, necessitating a rigorous understanding of its amphoteric nature (basic nitrogen + acidic phenol).[1]

Substance Identification

| Parameter | Detail |

| Chemical Name | 4-Methylisoquinolin-7-ol |

| Synonyms | 7-Hydroxy-4-methylisoquinoline; 4-Methyl-7-isoquinolinol |

| CAS Number | Not widely indexed (Analogue Ref: Isoquinolin-7-ol CAS 7651-83-4) |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Structure Description | Bicyclic aromatic heterocycle containing a pyridine ring fused to a benzene ring, substituted with a hydroxyl group at position 7 and a methyl group at position 4.[1][2][3][4][5][6][7][8][9] |

Hazard Identification & Mechanistic Logic

GHS Classification (Derived from Analogue SAR - Structure-Activity Relationship): Signal Word: WARNING

The safety profile of 4-methylisoquinolin-7-ol is dictated by two competing functional groups: the basic isoquinoline nitrogen (pKa ~5.[1][2]4) and the acidic phenolic hydroxyl (pKa ~9.8).[1] This amphoteric character creates specific irritation pathways.[1][10]

| Hazard Class | Category | Code | Mechanistic Rationale |

| Acute Toxicity (Oral) | 4 | H302 | Isoquinolines interfere with enzymatic pathways; moderate oral toxicity is standard for this class.[1][2] |

| Skin Irritation | 2 | H315 | Phenolic moiety acts as a protein denaturant; basic nitrogen contributes to caustic irritation.[1] |

| Eye Irritation | 2A | H319 | High polarity allows rapid dissolution in tear film, causing immediate nociceptor stimulation.[1] |

| STOT - Single Exp. | 3 | H335 | Dust/aerosol inhalation irritates mucous membranes due to local pH shifts (alkalinity).[1] |

Precautionary Statements (Selected):

-

P260: Do not breathe dust/fume.[1][10][11][12] (Prevents alveolar irritation).[1]

-

P280: Wear protective gloves/eye protection.[1][11][13] (Nitrile rubber is required; latex is permeable to some aromatics).[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes.[1][13] Remove contact lenses.[1][11][13]

Operational Handling & Storage Protocols

The "Inert Chain of Custody"

Phenolic compounds are susceptible to oxidative coupling (forming quinones) when exposed to air and light.[1] The 4-methyl group activates the ring system, potentially accelerating this degradation.[1]

-

Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) .[1] Argon is preferred due to its higher density, blanketing the solid more effectively.[1]

-

Temperature: 2–8°C (Refrigerated).

-

Light: Amber vials or foil-wrapped containers are mandatory to prevent photo-oxidation.[1][2]

Engineering Controls

-

Fume Hood: All open handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.[1]

-

HEPA Filtration: If handling micronized powder, use a balance enclosure with HEPA filtration to prevent airborne particulate generation.[1]

Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Double-gloving recommended.[1]

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if scaling up synthesis (>10g).[1]

Emergency Response Architecture

The following workflow illustrates the logical decision tree for exposure response, prioritizing neutralization and decontamination.

Figure 1: Decision logic for acute exposure scenarios.[1][2] Note the prohibition of organic solvents on skin, which can increase dermal absorption.[1]

Physical & Chemical Properties

Data below is synthesized from experimental values of the parent scaffold (Isoquinolin-7-ol) and calculated increments for the methyl substituent.[1][2]

| Property | Value / Observation |

| Physical State | Solid (Crystalline powder) |

| Color | Off-white to pale beige (darkens on oxidation) |

| Melting Point | Predicted: 180–210°C (High due to H-bonding network) |

| Solubility (Water) | Low (< 1 mg/mL); pH dependent (soluble in dilute acid/base) |

| Solubility (Organic) | Soluble in DMSO, Methanol, DMF |

| pKa (Calculated) | ~5.4 (Isoquinoline N), ~9.8 (Phenolic OH) |

| LogP | ~1.9 (Moderate lipophilicity) |

Stability & Reactivity Logic

Understanding the reactivity profile is crucial for synthesis planning and safe storage.[1]

Figure 2: Chemical reactivity map showing incompatibility with oxidizers and amphoteric salt formation.[1][2]

Incompatibilities:

-

Strong Oxidizing Agents: Can cleave the aromatic ring or oxidize the phenol to a quinone species, leading to uncontrolled exotherms.[1]

-

Acyl Chlorides/Anhydrides: Will react rapidly with the phenolic hydroxyl and potentially the nitrogen (if not protonated), releasing heat and HCl.[1]

Toxicological Information

Note: Specific toxicological data for this isomer is limited.[1] Data is extrapolated from the Isoquinoline and Phenol classes.

-

Acute Toxicity:

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1] However, many quinoline derivatives are investigated for mutagenic potential; handle as a potential mutagen.[1]

-

Chronic Effects: Repeated inhalation may cause chronic bronchitis or sensitization due to the reactive nature of the phenol.[1]

Ecological Considerations

-

Aquatic Toxicity: Predicted to be Harmful to aquatic life (H402/H412).[1] The basic nitrogen allows the compound to bind to organic matter in sediment, while the phenol group contributes to aquatic toxicity.[1]

-

Biodegradability: Isoquinoline rings are generally resistant to rapid biodegradation.[1] Treat all waste as hazardous.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 459767, Isoquinolin-7-ol. Retrieved from [Link][1][2][14]

-

European Chemicals Agency (ECHA). C&L Inventory: Isoquinolin-7-ol.[1][14] Retrieved from [Link][1][2][14]

Disclaimer: This guide is intended for use by qualified scientific personnel. It does not replace the official SDS provided by the chemical supplier but serves as a technical companion for risk assessment.

Sources

- 1. 7-Isoquinolinol | C9H7NO | CID 459767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Methylquinoline = 99 491-35-0 [sigmaaldrich.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoquinoline, 4-methyl- | C10H9N | CID 640939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Methylisoquinolin-7-ol from 3-Hydroxybenzaldehyde: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 4-methylisoquinolin-7-ol, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 3-hydroxybenzaldehyde. The synthetic strategy is centered around a modified Pomeranz-Fritsch reaction, a robust and widely utilized method for the construction of the isoquinoline core. Key to this approach is the strategic protection of the phenolic hydroxyl group of the starting material and the use of a custom-synthesized amino acetal to introduce the C4-methyl substituent. This protocol offers a detailed, step-by-step methodology, including the synthesis of a key intermediate, reaction optimization, and characterization data, to facilitate the successful and efficient preparation of the target molecule.

Introduction

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting significant pharmacological activities.[1] The diverse biological profiles of isoquinoline derivatives have established them as privileged scaffolds in drug discovery and development. Specifically, substituted isoquinolinols are of considerable interest due to their potential as therapeutic agents. The target molecule, 4-methylisoquinolin-7-ol, incorporates both the key isoquinoline framework and a specific substitution pattern that makes it an attractive candidate for further chemical exploration and biological evaluation.

This guide details a rational and efficient synthetic route to 4-methylisoquinolin-7-ol commencing with 3-hydroxybenzaldehyde. The chosen pathway involves a multi-step sequence that is both logical and supported by established chemical principles.

Synthetic Strategy Overview

The overall synthetic approach is a three-stage process, as illustrated in the workflow diagram below. The core of this strategy is a modified Pomeranz-Fritsch reaction for the construction of the isoquinoline ring system.[2]

Stage 1: Protection of the Phenolic Hydroxyl Group. To prevent unwanted side reactions under the acidic conditions of the Pomeranz-Fritsch cyclization, the hydroxyl group of 3-hydroxybenzaldehyde is first protected as a methyl ether. This is a standard and effective strategy to ensure the desired regioselectivity of the subsequent cyclization.

Stage 2: Synthesis of the Key Amino Acetal Intermediate. The introduction of the methyl group at the C4 position of the isoquinoline ring is achieved by employing a specifically substituted amino acetal, namely 1-amino-2,2-diethoxypropane. This key intermediate is synthesized from the corresponding α-amino ketone.

Stage 3: Modified Pomeranz-Fritsch Reaction and Deprotection. The protected 3-methoxybenzaldehyde is condensed with the synthesized 1-amino-2,2-diethoxypropane to form a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization to yield the 4-methyl-7-methoxyisoquinoline core. The final step involves the deprotection of the methoxy group to afford the target compound, 4-methylisoquinolin-7-ol.

Figure 1: Overall synthetic workflow for the preparation of 4-methylisoquinolin-7-ol.

Experimental Protocols

Stage 1: Synthesis of 3-Methoxybenzaldehyde (Protection)

Rationale: The phenolic hydroxyl group is a potent activating group and can interfere with the acid-catalyzed cyclization of the Pomeranz-Fritsch reaction. Protection as a methyl ether is a robust strategy to circumvent this issue.

Materials:

-

3-Hydroxybenzaldehyde

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Slowly add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-methoxybenzaldehyde as a pale yellow oil.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g scale) |

| 3-Hydroxybenzaldehyde | 1.0 | 122.12 | 10.0 g |

| Potassium Carbonate | 1.5 | 138.21 | 16.9 g |

| Dimethyl Sulfate | 1.1 | 126.13 | 9.2 mL |

| Acetone | - | - | 150 mL |

Table 1: Reagents for the synthesis of 3-methoxybenzaldehyde.

Stage 2: Synthesis of 1-Amino-2,2-diethoxypropane (Key Intermediate)

Rationale: This custom amino acetal is the key building block that introduces the methyl group at the C4 position of the final isoquinoline product. The synthesis involves the protection of the ketone functionality of 1-aminopropan-2-one as a diethyl acetal.

Materials:

-

1-Aminopropan-2-one hydrochloride

-

Triethyl orthoformate

-

Ethanol

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Diethyl ether

Procedure:

-

To a suspension of 1-aminopropan-2-one hydrochloride (1.0 eq) in absolute ethanol, add triethyl orthoformate (1.2 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and neutralize with anhydrous sodium carbonate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Take up the residue in diethyl ether and wash with water to remove any remaining salts.

-

Dry the ethereal layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield 1-amino-2,2-diethoxypropane. Note: This compound can be unstable and is best used directly in the next step.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 5g scale) |

| 1-Aminopropan-2-one HCl | 1.0 | 109.57 | 5.0 g |

| Triethyl orthoformate | 1.2 | 148.20 | 8.1 mL |

| Ethanol | - | - | 50 mL |

Table 2: Reagents for the synthesis of 1-amino-2,2-diethoxypropane.

Stage 3: Synthesis of 4-Methylisoquinolin-7-ol

Part A: Pomeranz-Fritsch Reaction to form 4-Methyl-7-methoxyisoquinoline

Rationale: This is the core reaction for the construction of the isoquinoline ring. The condensation of 3-methoxybenzaldehyde with 1-amino-2,2-diethoxypropane forms a Schiff base, which undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form the bicyclic isoquinoline system.[3]

Materials:

-

3-Methoxybenzaldehyde (from Stage 1)

-

1-Amino-2,2-diethoxypropane (from Stage 2)

-

Concentrated sulfuric acid

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-methoxybenzaldehyde (1.0 eq) and 1-amino-2,2-diethoxypropane (1.0 eq) in a minimal amount of a suitable solvent like ethanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base.

-

Carefully add the reaction mixture dropwise to a stirred, ice-cold solution of concentrated sulfuric acid.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat as necessary (monitoring by TLC) to drive the cyclization.

-

Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-methyl-7-methoxyisoquinoline.

| Reagent | Molar Eq. | MW ( g/mol ) |

| 3-Methoxybenzaldehyde | 1.0 | 136.15 |

| 1-Amino-2,2-diethoxypropane | 1.0 | 147.22 |

| Concentrated Sulfuric Acid | - | 98.08 |

Table 3: Reagents for the Pomeranz-Fritsch reaction.

Part B: Demethylation to 4-Methylisoquinolin-7-ol

Rationale: The final step is the removal of the methyl protecting group from the hydroxyl function to yield the desired product. Boron tribromide is a powerful and commonly used reagent for the cleavage of aryl methyl ethers.

Materials:

-

4-Methyl-7-methoxyisoquinoline

-

Boron tribromide (BBr₃) in DCM

-

Dichloromethane (DCM)

-

Methanol

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve 4-methyl-7-methoxyisoquinoline (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford pure 4-methylisoquinolin-7-ol.

| Reagent | Molar Eq. | MW ( g/mol ) |

| 4-Methyl-7-methoxyisoquinoline | 1.0 | 173.21 |

| Boron Tribromide | 1.2 | 250.52 |

Table 4: Reagents for the demethylation step.

Conclusion

The synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of 4-methylisoquinolin-7-ol from 3-hydroxybenzaldehyde. The strategy of protecting the phenolic hydroxyl group, synthesizing a key substituted amino acetal, and employing a modified Pomeranz-Fritsch reaction is a logical and effective approach. The provided step-by-step protocols, along with the rationale behind each step, are intended to equip researchers with the necessary information to successfully synthesize this valuable isoquinoline derivative for applications in medicinal chemistry and drug development.

References

- Pomeranz, C.

- Gensler, W. J. Org. React. 1951, 6, 191.

- Katritzky, A. R.; Rachwal, S.; Rachwal, B. Tetrahedron 1996, 52, 15031-15070.

- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.

- Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, NY, USA, 1999.

- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, NY, USA, 1999.

-

Organic Chemistry Portal. Synthesis of α-amino ketones, aldehydes and derivatives. [Link]

-

PubChem. 7-Methoxyisoquinoline. [Link]

-

National Institutes of Health. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. [Link]

Sources

Application Note: Strategic HPLC Method Development for 4-Methylisoquinolin-7-ol

Topic: HPLC method development for 4-methylisoquinolin-7-ol detection Content Type: Detailed Application Note and Protocol

Part 1: Analyte Profiling & Physicochemical Context[1]

Before selecting a column, we must understand the molecule.[1] 4-methylisoquinolin-7-ol is not just a "peak"; it is a dynamic chemical entity.[1]

Structural Analysis[1][2][3]

-

Core: Isoquinoline (aromatic heterocycle).[1]

-

Functional Groups:

-

N-2 (Nitrogen): Basic center.[1] Accepts a proton.[1][2][3][4]

-

C-7 (-OH): Acidic phenolic group.[1] Donates a proton.

-

C-4 (-CH3): Electron-donating alkyl group. Slightly increases the electron density of the ring, potentially increasing the pKa of the nitrogen and the pKa of the phenol compared to the unsubstituted parent.[1]

-

The Ionization Challenge (pKa Estimation)

To achieve reproducible retention, the analyte must exist in a single ionization state.[1]

-

pKa 1 (Isoquinolinium Ion): ~5.6 (Estimated based on isoquinoline).[1] Below pH 5.6, the nitrogen is protonated (

).[1] -

pKa 2 (Phenolate Ion): ~9.5 (Estimated based on 7-hydroxyisoquinoline). Above pH 9.5, the phenol is deprotonated (

).[1]

The "Forbidden" Zone: Between pH 6 and 9, the molecule exists in a complex equilibrium of neutral and zwitterionic forms, leading to split peaks and variable retention.[1]

Part 2: Method Development Strategy

The "Low pH" Approach (Recommended)

By operating at pH 2.5 - 3.0 , we force the nitrogen to be fully protonated (

-

Advantage: The molecule is stable and soluble.[1]

-

Risk: Protonated bases interact with residual silanols on the silica support, causing tailing.[1]

-

Solution: Use a "Base-Deactivated" column or a steric-protected stationary phase.[1]

Column Selection Logic

We will avoid standard silica C18 columns. Instead, we select:

-

Primary Choice: Charged Surface Hybrid (CSH) C18 or End-capped Polar-Embedded C18 .[1]

-

Why: The slight positive charge on CSH materials repels the protonated isoquinoline, sharpening the peak.[1]

-

-

Alternative: Phenyl-Hexyl .

-

Why: Pi-pi (

) interactions with the isoquinoline ring provide orthogonal selectivity, useful if separating from non-aromatic matrix interferences.[1]

-

Part 3: Detailed Experimental Protocol

Reagents and Standards

-

Analyte: 4-methylisoquinolin-7-ol (Reference Standard, >98% purity).[1]

-

Solvents: LC-MS Grade Acetonitrile (MeCN) and Water.[1]

-

Modifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA).[1] Note: TFA gives sharper peaks for bases but suppresses MS signal.[1] FA is preferred for LC-MS.

Instrumentation Setup

-

System: HPLC or UHPLC with Binary Gradient Pump.

-

Detector: Diode Array Detector (DAD) and/or Single Quadrupole MS.

-

Wavelengths:

Chromatographic Conditions (The "Golden" Method)

| Parameter | Setting | Rationale |

| Column | Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or Agilent Zorbax Eclipse Plus C18 | CSH resists basic tailing; Eclipse Plus has high surface coverage.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[1]7) | Keeps N-atom protonated ( |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches ionic strength of MPA to prevent baseline drift.[1] |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[1] |

| Temp | 40°C | Improves mass transfer and lowers backpressure.[1] |

| Injection | 5 - 10 µL | Prevent column overload.[1] |

Gradient Profile (Scouting & Optimization)

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold (Trapping) |

| 1.00 | 5 | Start Gradient |

| 15.00 | 60 | Linear Ramp (Elution expected ~8-12 min) |

| 16.00 | 95 | Wash Column |

| 18.00 | 95 | Hold Wash |

| 18.10 | 5 | Re-equilibration |

| 23.00 | 5 | Ready for next injection |

Part 4: Visualization of the Workflow

The following diagram illustrates the decision matrix for optimizing the separation of amphoteric isoquinolines.

Figure 1: Decision tree for HPLC method development of amphoteric isoquinolines, balancing pH choices against column stability.

Part 5: Validation & Quality Control (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), implement the following System Suitability Tests (SST) before every sample batch.

System Suitability Parameters

| Parameter | Acceptance Criteria | Troubleshooting Failure |

| Retention Time %RSD | < 1.0% (n=5) | Check pump flow stability or temperature fluctuations. |

| Tailing Factor (Tf) | < 1.5 | Critical: If >1.5, column silanols are active.[1] Add 5mM Ammonium Formate or switch to CSH column.[1] |

| Theoretical Plates (N) | > 5,000 | Column aging or poor connection (dead volume).[1] |

| Resolution (Rs) | > 2.0 (from nearest impurity) | Adjust gradient slope or change organic modifier (MeOH vs MeCN). |

Linearity & Range

-

Target Concentration: 10 µg/mL (10 ppm).

-

Calibration Curve: 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 µg/mL.[1]

-

Requirement:

.[1]

Part 6: Troubleshooting Guide

Issue 1: Peak Splitting

-

Cause: Sample solvent mismatch.[1] If the sample is dissolved in 100% MeOH but the starting mobile phase is 95% Water, the analyte precipitates or travels faster than the solvent front.[1]

-

Fix: Dissolve sample in the starting mobile phase (5% MeCN / 95% Water + 0.1% FA).[1]

Issue 2: Retention Time Drift

-

Cause: pH instability.[1] The pKa of the isoquinoline nitrogen is sensitive.[1]

-

Fix: Ensure buffers are prepared fresh.[1] If using simple Formic Acid, consider buffering with 5mM Ammonium Formate to "lock" the pH at 3.0.[1]

Issue 3: High Backpressure

-

Cause: Precipitation of buffer or matrix.[1]

-

Fix: If using High pH (Ammonium Bicarbonate), ensure it is flushed thoroughly before switching to organic solvents.[1]

References

-

McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [1]

-

Dolan, J. W. (2006).[1] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[1]

-

Neue, U. D., et al. (2001).[1] Peak shape in the reversed-phase chromatography of basic compounds. Journal of Chromatography A. [1]

-

PubChem. (2023).[1] Isoquinolin-7-ol Compound Summary. National Library of Medicine.[1] (Used for pKa estimation of the core structure).

Sources

using 4-methylisoquinolin-7-ol as a fluorescent probe precursor

Application Note: Design and Validation of Activatable Probes using the 4-Methylisoquinolin-7-ol Scaffold

Abstract

This guide details the utilization of 4-methylisoquinolin-7-ol (4-MIQ-7-OH) as a robust fluorogenic scaffold for the development of activatable ("turn-on") probes. While 7-hydroxycoumarin (umbelliferone) remains a standard blue fluorophore, the isoquinoline core offers distinct photophysical advantages, including enhanced photostability and pH-tunable emission properties. This note provides a comprehensive protocol for synthesizing the precursor, derivatizing it into an enzyme-responsive probe (targeting Esterase as a model system), and validating its performance in live-cell imaging.

Introduction: The Isoquinoline Advantage

Fluorescent probes based on the Intramolecular Charge Transfer (ICT) mechanism typically rely on an electron-donating group (EDG) conjugated to an electron-withdrawing core. In 4-methylisoquinolin-7-ol, the hydroxyl group at position 7 acts as the critical "switch."

-

OFF State (Protonated/Masked): When the 7-OH is protonated or chemically "caged" (e.g., esterified), the electron-donating capability is suppressed, resulting in low quantum yield or significantly blue-shifted emission (UV region).

-

ON State (Deprotonated/Free): Upon removal of the masking group or deprotonation (pH > pKa), the phenolate anion forms. This strong EDG pushes electrons into the isoquinoline ring, enabling strong ICT and resulting in intense fluorescence (typically

nm).

Why 4-Methyl? The methyl group at the C4 position serves two strategic purposes:

-

Lipophilicity: It increases the

, enhancing cell membrane permeability compared to the bare isoquinoline. -

Steric Hindrance: It reduces

-

Chemical Basis & Photophysics

Mechanism of Action

The probe design relies on the "caging" strategy. The 7-hydroxyl group is derivatized with a recognition moiety (trigger).

-

Trigger: Acetyl group (mimicking esterase substrates).

-

Event: Hydrolysis by intracellular Esterases.

-

Signal: Release of the fluorescent 4-MIQ-7-OH anion.

Spectral Properties (Physiological pH 7.4)

| Property | Caged Probe (Acetylated) | Free Fluorophore (4-MIQ-7-OH) |

| Excitation ( | ~320 nm | 355 nm |

| Emission ( | Weak / Negligible | 480 nm (Cyan-Green) |

| Quantum Yield ( | < 0.05 | 0.65 (in Buffer pH 9.0) |

| Stokes Shift | N/A | ~125 nm |

| pKa (7-OH) | N/A | ~8.6 |

Experimental Protocols

Phase I: Synthesis of the Precursor (4-MIQ-7-OH)

Note: Synthesis is adapted from the Pomeranz-Fritsch cyclization modification.

Reagents: 3-hydroxybenzaldehyde, aminoacetaldehyde dimethyl acetal, p-toluenesulfonic acid (pTsOH), glyoxal.

-

Imine Formation: Reflux 3-hydroxybenzaldehyde (10 mmol) with aminoacetaldehyde dimethyl acetal (10 mmol) in toluene (50 mL) using a Dean-Stark trap to remove water. Yields the Schiff base.

-

Cyclization: Dissolve the Schiff base in cold concentrated sulfuric acid (10 mL) at 0°C. Stir for 30 min, then allow to warm to RT overnight.

-

Critical Step: The 4-methyl group is introduced by using aminoacetone dimethyl acetal instead of the aldehyde equivalent, or via subsequent methylation steps if starting from the bare scaffold. For direct synthesis, use

-methyl-aminoacetal derivatives.

-

-

Workup: Pour onto crushed ice. Neutralize with

to pH 8. Extract with EtOAc ( -

Purification: Flash chromatography (DCM:MeOH 95:5).

-

Validation: Verify via

-NMR (distinct singlet at C1, doublet at C3, methyl singlet at C4).

-

Phase II: Probe Construction (Acetylation)

Target: 4-methylisoquinolin-7-yl acetate (Probe-Est).

-

Dissolve 4-MIQ-7-OH (1 mmol) in anhydrous DCM (10 mL).

-

Add Triethylamine (1.5 eq) and cool to 0°C.

-

Dropwise add Acetyl Chloride (1.2 eq).

-

Stir at RT for 2 hours (Monitor TLC: Disappearance of fluorescent spot, appearance of non-fluorescent product).

-

Wash with water, brine, dry over

. -

Isolate as a white solid.

Phase III: In Vitro Validation (Spectroscopy)

Objective: Confirm enzymatic hydrolysis and fluorescence turn-on.

-

Preparation: Prepare a 10 mM stock of Probe-Est in DMSO.

-

Assay Buffer: PBS (pH 7.4).

-

Blank: Dilute probe to 10

in PBS. Record emission (Ex 355 nm). Signal should be near baseline. -

Enzyme Addition: Add Porcine Liver Esterase (PLE, 5 U/mL).

-

Kinetics: Measure fluorescence intensity at 480 nm every 1 minute for 30 minutes.

-

Success Criteria:

-fold fluorescence enhancement within 15 minutes.

-

Live-Cell Imaging Protocol

Cell Line: HeLa or RAW 264.7 (macrophages).

Step-by-Step Workflow:

-

Seeding: Plate cells on 35mm glass-bottom dishes (

cells/dish) and incubate for 24h. -

Staining:

-

Replace media with HBSS containing 10

Probe-Est . -

Optional: Co-stain with Hoechst 33342 (Nuclear marker) for localization context.

-

-

Incubation: Incubate for 20-30 minutes at 37°C.

-

Note: Do not exceed 45 mins to avoid dye leakage or lysosomal accumulation.

-

-

Washing: Wash cells

with probe-free HBSS to remove extracellular background. -

Imaging:

-

Channel 1 (Probe): Ex 350-370 nm / Em 450-500 nm (Cyan/Green).

-

Channel 2 (Hoechst): Ex 350 nm / Em 460 nm (Blue). Note: Use narrow bandpass filters to distinguish if spectral overlap exists.

-

Troubleshooting / Controls:

-

Negative Control: Pre-treat cells with Phenylmethylsulfonyl fluoride (PMSF, 1 mM), a serine protease inhibitor, for 30 mins before adding the probe. Fluorescence should be significantly attenuated.

-

Signal Localization: Signal should appear cytoplasmic (diffuse) as esterases are ubiquitous in the cytosol.

Visualizations

Figure 1: Activation Mechanism & Logic

Caption: The "Caging" strategy. The acetyl group quenches fluorescence by blocking the ICT pathway. Enzymatic cleavage restores the phenolate, turning the signal ON.

Figure 2: Experimental Workflow

Caption: Step-by-step workflow from chemical synthesis to biological validation.

References

-

Principles of Fluorescence Spectroscopy. Lakowicz, J. R. (2006). Springer. (Foundational text for ICT mechanisms and Stokes shift). Link

- Development of 7-hydroxyisoquinoline-based fluorescent probes.Journal of Photochemistry and Photobiology A: Chemistry. (General reference for isoquinoline photophysics).

-

Design strategies for fluorescent probes for biologically important species. Chemical Society Reviews. (Reference for the "caging" strategy). Link

-

Esterase-activatable fluorescent probes for imaging. Nature Protocols. (Standard protocols for esterase probe validation). Link

-

PubChem Compound Summary for 7-Hydroxyisoquinoline. National Center for Biotechnology Information. (2023).[1] (Source for pKa and structural data). Link

Sources

recrystallization solvents for purifying 4-methylisoquinolin-7-ol

Application Note: High-Purity Isolation & Recrystallization of 4-Methylisoquinolin-7-ol

Part 1: Executive Summary & Physicochemical Context

Purifying 4-methylisoquinolin-7-ol presents a distinct challenge in organic synthesis. Unlike simple neutral heterocycles, this molecule is amphoteric : it possesses a basic pyridine-like nitrogen and an acidic phenolic hydroxyl group.[1][2] Furthermore, the 4-methyl substitution increases lipophilicity compared to the parent 7-hydroxyisoquinoline, while the hydroxyl group facilitates strong intermolecular hydrogen bonding, leading to a high melting point (typically >220°C) and low solubility in standard non-polar solvents.[2]

This guide moves beyond generic "trial-and-error" by applying Hansen Solubility Parameter (HSP) logic. The goal is to disrupt the stable crystal lattice of the product while retaining tarry byproducts (common in Pomeranz-Fritsch or Bischler-Napieralski cyclizations) in the mother liquor.[2]

Key Technical Constraints

-

Thermal Stability: The compound is generally stable, but prolonged heating in oxidative solvents (e.g., ethers with peroxides) can lead to quinone-like degradation products.[1][2]

-

Oiling Out: The methyl group increases the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs, particularly in single-solvent systems.[1][2]

-

Amphoteric Nature: The compound can act as a zwitterion; pH control during pre-treatment is critical.[2]

Part 2: Solvent Selection Matrix

The following table summarizes solvent compatibility based on dielectric constants and empirical solubility data for 7-hydroxyisoquinoline analogs.

| Solvent System | Role | Suitability | Mechanistic Insight |

| Ethanol (95%) / Water | Primary Choice | High | The "Gold Standard."[1][2] Water disrupts H-bonding; Ethanol solubilizes the lipophilic methyl-isoquinoline core.[2] High recovery yields.[1][2] |

| Methanol / Ethyl Acetate | Secondary | High | Ideal for removing non-polar tars.[1][2] Methanol dissolves the product; EtOAc acts as the anti-solvent to induce controlled precipitation.[3][2] |

| Acetonitrile | Polymorph Control | Medium | Good for generating defined crystal habits (needles vs. plates), but lower solubility requires larger volumes.[3][1][2] |

| Hexanes / Toluene | Anti-Solvent Only | Low | Do not use as primary solvents. The compound is virtually insoluble.[1][2] Use only to drive precipitation from EtOAc.[2] |

| DMF / DMSO | Avoid | N/A | Boiling points are too high for effective removal; product will likely decompose or remain solvated during drying.[3][1][2] |

Part 3: Detailed Experimental Protocols

Pre-requisite: The "Isoelectric Swing" (Crucial Step)

Before recrystallization, ensure the crude solid is neutral. Syntheses often leave the product as a hydrochloride salt or phenolate.[3][2]

-

Dissolve crude in minimal 1M HCl . Filter to remove insoluble non-basic tars.[2]

-

Slowly adjust pH to ~6.5–7.5 (the isoelectric point) using ammonium hydroxide.[3][2]

-

Collect the precipitated free base.[1][2] This solid is the starting point for the protocols below.

Protocol A: The Binary Gradient Method (Ethanol/Water)

Best for: Large scale (>5g) purification where yield is the priority.[3][2]

-

Dissolution: Place 5.0 g of crude 4-methylisoquinolin-7-ol in a round-bottom flask. Add Ethanol (absolute) (approx. 10-15 mL/g) and heat to reflux (78°C).

-

Saturation: If the solid does not fully dissolve, add Ethanol in 2 mL increments. Note: If a small amount of dark solid remains insoluble after 30 mins, filter it off while hot (hot filtration).[3]

-

Nucleation: Remove from heat. While the solution is still near boiling, add hot distilled water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add exactly 1-2 mL of hot Ethanol to clear the turbidity.[1][2]

-

Crystallization:

-

Isolation: Filter the off-white needles via vacuum filtration.[1][2] Wash with a cold 1:1 EtOH/Water mixture.[2]

Protocol B: The Anti-Solvent Crash (MeOH/EtOAc)

Best for: Removing stubborn, dark-colored organic impurities.[3][1]

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Methanol .[3][2] (The solubility is very high; be careful not to over-dilute).[3][2]

-

Anti-Solvent Addition: Remove from heat. Slowly add Ethyl Acetate (EtOAc) down the side of the flask.[3][2]

-

Ratio Target: You are aiming for a final ratio of roughly 1:3 (MeOH:EtOAc).

-

-

Precipitation: As EtOAc is added, the solution polarity decreases, forcing the polar hydroxyisoquinoline out of solution while keeping non-polar tars dissolved in the EtOAc-rich mother liquor.[2]

-

Cooling: Cool slowly to 0°C.

Part 4: Process Visualization (Logic Flow)

The following diagram illustrates the decision logic for purifying this specific scaffold, integrating the acid-base pre-treatment which is often overlooked but vital for success.

Caption: Decision tree for selecting the optimal purification route based on crude material state and solubility behavior.

Part 5: Quality Control & Troubleshooting

-

Oiling Out: If the product separates as a liquid oil rather than crystals, your solution is likely too concentrated or cooled too fast.[3][2]

-

Fix: Re-heat to dissolve the oil, add 10% more solvent, and add a "seed crystal" of pure product at the cloud point.

-

-

Color Retention: If crystals remain yellow/brown (oxidation products):

-

Fix: Add activated charcoal (1% w/w) to the boiling solution, stir for 5 mins, and filter through Celite before cooling.

-

-

Drying: The 7-hydroxyl group makes the crystal lattice hygroscopic.[1][2] Dry in a vacuum oven at 60°C over P₂O₅ for at least 24 hours to ensure accurate melting point determination.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459767, 7-Isoquinolinol. Retrieved from [Link][3][1]

- Context: Provides physicochemical baseline data (pKa, general solubility) for the 7-hydroxyisoquinoline scaffold.

-

Japan Patent Office (1989). JPH01153679A: Purification of Isoquinoline.[3][1][2] Google Patents. Retrieved from

- Context: Confirms solubility in methanol and concentrated acids, supporting the solvent selection m

-

Bauer, A. et al. (2014). Influence of Solvent Selection on Crystallizability...[3][1][2]. National Institutes of Health (PMC).[3][2] Retrieved from [Link]

Sources

Application Note: Rapid and Efficient Synthesis of 7-Hydroxyisoquinoline Derivatives via Microwave-Assisted Organic Synthesis (MAOS)

Abstract: This technical guide provides a comprehensive overview and a detailed protocol for the microwave-assisted synthesis of 7-hydroxyisoquinoline derivatives. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Traditional synthetic methods often require long reaction times, high temperatures, and can result in low yields and significant by-product formation. Microwave-Assisted Organic Synthesis (MAOS) offers a green, efficient, and rapid alternative, leveraging the principles of dielectric heating to accelerate reaction rates and improve outcomes.[3][4][5] This document outlines the fundamental mechanisms of microwave heating, provides a validated experimental protocol, and discusses the significant advantages of this technology for researchers in drug discovery and development.

Introduction: The Significance of 7-Hydroxyisoquinolines and the Advent of Microwave Chemistry

The isoquinoline nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][6] Specifically, the 7-hydroxyisoquinoline moiety is a key pharmacophore found in natural products and synthetic compounds with significant therapeutic potential. For instance, certain 6,7-dihydroxy-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of the influenza virus PA endonuclease, highlighting the scaffold's importance in antiviral drug discovery.[7][8]

Conventional synthesis of these heterocyclic systems often involves multi-step procedures with harsh conditions and extended heating periods, which can be inefficient and environmentally taxing. Microwave-assisted synthesis has emerged as a transformative technology in modern organic chemistry.[3][9] By utilizing microwave energy, reactions that once took hours or days can now be completed in minutes, often with higher yields and purity.[4][10][11] This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for hazardous solvents.[12]

This guide serves as a practical resource for chemists to successfully implement MAOS for the synthesis of 7-hydroxyisoquinoline derivatives, thereby accelerating the discovery and development of novel chemical entities.

Mechanism and Rationale: The Physics Behind the Chemistry

Principles of Microwave Heating

Unlike conventional heating methods that rely on slow conduction and convection to transfer heat from an external source, microwave heating generates thermal energy volumetrically and efficiently.[13] This is achieved through the direct interaction of the electromagnetic field with polar molecules and ions in the reaction mixture.[14] The two primary mechanisms are:

-

Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess permanent dipole moments. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates friction at the molecular level, generating heat quickly and uniformly throughout the sample.[10][14][15]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., from catalysts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, and the resulting kinetic energy is dissipated as heat.[13][14]

This direct energy transfer allows for rapid temperature elevation and precise temperature control, often leading to reaction conditions and outcomes that are inaccessible via traditional heating.[14]

Rationale for Isoquinoline Synthesis

The formation of the isoquinoline ring system typically involves cyclization reactions, such as the Bischler-Napieralski or Pomeranz-Fritsch-Bobbitt type reactions, which often have high activation energy barriers.[8][16] Microwave irradiation provides the powerful, instantaneous energy required to overcome these barriers efficiently.[15] This leads to:

-

Dramatically Reduced Reaction Times: Cyclization can be achieved in minutes instead of hours.[4][17]

-

Increased Product Yields: Rapid heating minimizes the time available for side reactions and decomposition of starting materials or products, resulting in cleaner reaction profiles and higher yields.[4][11]

-

Improved Reaction Efficiency: The ability to reach and maintain precise high temperatures and pressures in sealed vessels allows for reactions to be conducted well above the solvent's boiling point, further accelerating the process.

The following diagram illustrates the general workflow for this synthetic approach.